molecular formula C10H17N3 B2667423 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine CAS No. 1249204-75-8

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine

Cat. No.: B2667423
CAS No.: 1249204-75-8
M. Wt: 179.267
InChI Key: WERXRFFPCPVLLV-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine is an organic compound with the molecular formula C10H17N3. It is characterized by a cyclopentane ring substituted with a pyrazole moiety.

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding contact with skin and eyes, and avoiding inhalation of vapors and smoke .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclopentylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, pyrazoline derivatives, and various substituted amines .

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring and a pyrazole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-13-7-8(6-12-13)5-9-3-2-4-10(9)11/h6-7,9-10H,2-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERXRFFPCPVLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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